9(Z),11(Z)-Octadecadienoic acid

Beschreibung

Overview of Conjugated Linoleic Acids (CLAs) in Biological Research

Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, an essential omega-6 polyunsaturated fatty acid. nist.gov Unlike linoleic acid, which has isolated double bonds, the double bonds in CLAs are conjugated, meaning they are separated by a single bond. This structural feature is the source of their unique chemical properties and diverse biological effects. smolecule.comaocs.org

CLAs are found naturally in foods derived from ruminant animals, such as dairy products and beef. nih.govnih.gov The most abundant naturally occurring CLA isomer is cis-9, trans-11-octadecadienoic acid, also known as rumenic acid. nih.gov Commercially produced CLA supplements, however, are often a mixture of the cis-9, trans-11 and trans-10, cis-12 isomers. aocs.org

Scientific research has explored a wide range of potential biological activities of CLAs, including anti-carcinogenic, anti-atherogenic, and anti-inflammatory properties. nih.govcaymanchem.com Studies have also investigated their effects on body composition. nih.gov It is crucial to note that different CLA isomers can elicit distinct biological responses. aocs.orgnih.gov For instance, the trans-10, cis-12 isomer has been specifically linked to reductions in lipid uptake by adipocytes, while both cis-9, trans-11 and trans-10, cis-12 isomers have shown activity in inhibiting carcinogenesis in animal models. nih.gov

Distinct Stereochemistry and Isomeric Significance of 9(Z),11(Z)-Octadecadienoic Acid

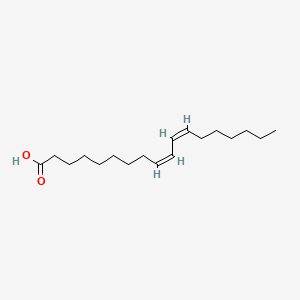

This compound is a specific isomer of conjugated linoleic acid. medchemexpress.com Its chemical formula is C₁₈H₃₂O₂, and it has a molecular weight of 280.45 g/mol . smolecule.com The defining characteristic of this isomer lies in the "Z" or cis configuration of both of its conjugated double bonds, located at the 9th and 11th carbon positions. smolecule.com This specific spatial arrangement of the double bonds, where the hydrogen atoms are on the same side of the carbon chain, distinguishes it from other CLA isomers such as the more common cis-9, trans-11 (rumenic acid) and trans-10, cis-12 isomers, which possess a mix of cis and trans double bonds. smolecule.comnih.gov

The unique stereochemistry of this compound is fundamental to its chemical behavior and biological activity. smolecule.com This specific geometric arrangement influences how the molecule interacts with enzymes and cellular receptors, leading to potentially different physiological effects compared to its isomeric counterparts. smolecule.com

Historical Context of Research on Octadecadienoic Acids

The study of octadecadienoic acids, the 18-carbon fatty acids with two double bonds, has a rich history intertwined with the broader understanding of lipid biochemistry. Early research in the 20th century focused on elucidating the structure of linoleic acid, identifying it as 9,12-octadecadienoic acid. nih.gov The concept of "essential fatty acids," pioneered by the work of Burr and Burr, spurred further interest in the characterization of these molecules. nih.gov

The discovery and structural analysis of arachidonic acid, a 20-carbon polyunsaturated fatty acid, also provided valuable insights into the methodologies for studying fatty acids. nih.gov The development of techniques like permanganate (B83412) oxidation and ozonolysis were crucial in determining the positions of double bonds. nih.gov Later, the advent of spectroscopic methods revolutionized the field.

Research into conjugated linoleic acids began to gain momentum in the latter half of the 20th century. A significant body of work has since been dedicated to understanding the various isomers, their formation through processes like alkaline isomerization of linoleic acid, and their potential biological implications. acs.org The recognition that different isomers may have distinct, and sometimes opposing, biological effects has underscored the importance of studying each isomer individually. aocs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9Z,11Z)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-QRLRYFCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873031 | |

| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-70-7, 1839-11-8 | |

| Record name | 9,11-Octadecadienoic acid, (9Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,11-OCTADECADIENOIC ACID, (9Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMD9I3JF0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cellular and Molecular Mechanisms of Action of 9 Z ,11 Z Octadecadienoic Acid and Its Metabolites

Receptor-Mediated Signaling Pathways

The interaction of 9(Z),11(Z)-octadecadienoic acid and its derivatives with specific cellular receptors is a key determinant of their physiological effects. These interactions trigger signaling cascades that regulate a host of cellular functions, from lipid metabolism to cell differentiation.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that function as master regulators of lipid and glucose homeostasis. plos.orgresearchgate.net Fatty acids and their derivatives are known to be natural ligands for PPARs. plos.org Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. researchgate.netnih.gov While various isomers of conjugated linoleic acid are recognized as PPAR ligands, the specific activity of the 9(Z),11(Z) isomer is less characterized than its metabolites. plos.orghmdb.ca

PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, where it governs the transcription of genes involved in fatty acid oxidation. plos.org Activation of PPARα is a critical mechanism for managing lipid metabolism. plos.org

Metabolites of octadecadienoic acid, particularly oxidized derivatives, have been identified as potent PPARα agonists. Research has shown that 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), a keto-derivative, significantly activates PPARα. nih.gov In vitro luciferase assays revealed that 13-oxo-ODA's activation of PPARα was more potent than that of its precursor, conjugated linoleic acid. nih.gov Similarly, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), another derivative found in tomato extract, activates PPARα in murine hepatocytes. nih.gov This activation leads to an increase in fatty acid uptake and the secretion of ketone bodies, and these effects are absent in hepatocytes lacking PPARα. nih.gov Studies on another related compound, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), also demonstrated its role as a PPARα agonist that enhances fatty acid oxidation and inhibits triglyceride accumulation in mouse primary hepatocytes. plos.org

PPARγ is highly expressed in adipose tissue and is a central regulator of adipogenesis, the process of fat cell differentiation. researchgate.netnih.gov Its activation is also linked to improved insulin (B600854) sensitivity. mdpi.com

While direct data on this compound is limited, its metabolites have been shown to modulate PPARγ activity. For example, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a linolenic acid derivative, was found to activate PPARγ in adipocytes, promoting their differentiation and the secretion of adiponectin. nih.gov Another study comprehensively analyzed various isomers of hydroxyoctadecadienoic acids (HODEs), which are metabolites of linoleic acid. This research indicated that HODE isomers, including 9-HODE, can act as endogenous ligands for PPARγ, although with varying activities. nih.gov It was noted that 9-HODE showed less PPARγ agonist activity compared to other regio-isomers in certain assays. nih.gov

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.gov Metabolites of octadecadienoic acid have been identified as ligands for specific GPCRs, implicating them in diverse cellular responses.

Notably, 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, has been identified as a ligand for the G protein-coupled receptor G2A. nih.govgsartor.org G2A is primarily expressed in immune cells like macrophages and is found within atherosclerotic lesions. nih.gov The activation of G2A by 9-HODE and other oxidized fatty acids triggers intracellular signaling, including calcium mobilization. gsartor.org Studies using cells expressing G2A showed that 9-HODE was a potent mediator of this effect. gsartor.org The signaling is mediated through the Gαi class of G proteins. gsartor.org

| Ligand (Metabolite) | Receptor | Signaling Pathway | Observed Effect | Source |

|---|---|---|---|---|

| 9-Hydroxyoctadecadienoic acid (9-HODE) | G2A | Gαi | Potent induction of intracellular calcium mobilization | gsartor.org |

| 11-Hydroxyeicosatetraenoic acid (11-HETE) | G2A | Gαi | Potent induction of intracellular calcium mobilization | gsartor.org |

| 13-Hydroxyoctadecadienoic acid (13-HODE) | G2A | Gαi | Weaker ability to induce calcium mobilization compared to 9-HODE | gsartor.org |

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Ligand Binding

Gene Expression and Transcriptional Regulation

The activation of nuclear receptors like PPARs by octadecadienoic acids and their metabolites directly translates into the modulation of gene expression. This transcriptional regulation is the fundamental mechanism by which these fatty acids exert control over metabolic processes.

As ligands for transcription factors, octadecadienoic acid metabolites directly influence the rate at which specific genes are transcribed into messenger RNA (mRNA).

PPARα Target Genes: In murine primary hepatocytes, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) was shown to induce the mRNA expression of PPARα target genes, which enhances fatty acid metabolism. nih.gov

PPARγ Target Genes: The metabolite 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) induces the expression of PPARγ target genes in adipocytes, which promotes the differentiation of these cells. researchgate.netnih.gov

Other Target Genes: In a study on breast cancer stem cells, 13-oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) was found to reduce the gene expression of c-myc, a proto-oncogene involved in cell proliferation. nih.gov

| Metabolite | Primary Receptor/Target | Cell Type | Effect on Gene Expression | Source |

|---|---|---|---|---|

| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) | PPARα | Murine Hepatocytes | Induces mRNA expression of PPARα target genes | nih.gov |

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Adipocytes | Induces mRNA expression of PPARγ target genes | researchgate.netnih.gov |

| 13-oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | c-Myc pathway | Breast Cancer Stem Cells | Decreases c-myc gene transcription level | nih.gov |

Influence on Specific Transcription Factors (e.g., c-Myc, NF-κB, Nrf2, FOXO)

The molecular effects of this compound and its related metabolites are significantly channeled through their influence on key transcription factors that govern cellular processes like proliferation, inflammation, and stress response. Much of the current research points to the activity of its oxidized metabolites, such as oxo- and hydroxy-derivatives.

c-Myc: The proto-oncogene c-Myc is a critical regulator of cell proliferation, metabolism, and stemness. nih.gov Research has demonstrated that metabolites of octadecadienoic acid can exert anti-cancer effects by down-regulating this transcription factor. Specifically, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), a metabolite, has been shown to suppress the proliferation of breast cancer stem cells (BCSCs) and induce their apoptosis. nih.govnih.gov Mechanistic studies revealed that 13-Oxo-ODE decreases the gene and protein expression of c-Myc, suggesting that its anti-BCSC effects are mediated through c-Myc degradation. nih.govnih.gov Similarly, Coriolic acid ((9Z,11E)-13-hydroxy-9,11-octadecadienoic acid or 13-HODE) also targets BCSCs by reducing the transcriptional and translational levels of c-Myc. acs.org

NF-κB: The nuclear factor-kappa B (NF-κB) pathway is central to the inflammatory response, regulating the expression of pro-inflammatory genes. nih.gov Several oxidized derivatives of octadecadienoic acid have been identified as potent inhibitors of this pathway. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) was found to inhibit the lipopolysaccharide (LPS)-induced nuclear localization of NF-κB in macrophage cells. researchgate.net Another related compound, 8-oxo-9-octadecenoic acid (OOA), was shown to suppress NF-κB signaling by decreasing the phosphorylation of its inhibitory subunit IκB-α and the p50 protein, thereby blocking its activation. nih.gov This inhibition of NF-κB is a key mechanism for the anti-inflammatory effects of these fatty acids, leading to reduced production of inflammatory mediators. nih.govresearchgate.net

Nrf2: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a host of cytoprotective genes. elsevierpure.com The metabolite 13-KODE has been shown to activate the Nrf2 signaling pathway. researchgate.net In LPS-stimulated macrophages, 13-KODE increased the expression of Nrf2 and its target gene, heme oxygenase 1 (HO-1). This activation contributes to the compound's anti-inflammatory and antioxidant effects by enhancing the cellular defense against oxidative stress. researchgate.net The activation of Nrf2 is a critical cellular defense mechanism, and its modulation by fatty acid metabolites highlights their role in cellular quality control. elsevierpure.comnih.gov

FOXO: The Forkhead box O (FOXO) family of transcription factors are crucial regulators of longevity, stress resistance, and metabolism, often acting downstream of the insulin and PI3K-AKT signaling pathway. psu.edu While direct modulation of FOXO by this compound is not yet well-documented, an important antagonism exists between FOXO and c-Myc. mdpi.com FOXO proteins can repress MYC-dependent transcription, and FOXO3a has been identified as a negative regulator of mitochondrial function through its inhibition of MYC. mdpi.com Given that metabolites of octadecadienoic acid are known to down-regulate c-Myc, it is plausible that their effects could intersect with FOXO-mediated pathways, though this requires further investigation.

Table 1: Summary of Transcription Factor Regulation by Octadecadienoic Acid Metabolites

| Transcription Factor | Regulating Compound | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| c-Myc | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Breast Cancer Stem Cells | Down-regulation of gene and protein expression | nih.govnih.gov |

| c-Myc | Coriolic Acid (13-HODE) | Breast Cancer Stem Cells | Down-regulation of transcriptional and translational levels | acs.org |

| NF-κB | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 Macrophages | Inhibition of nuclear localization | researchgate.net |

| NF-κB | 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | Inhibition of IκB-α and p50 phosphorylation | nih.gov |

| Nrf2 | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 Macrophages | Increased expression of Nrf2 and HO-1 | researchgate.net |

microRNA (miRNA) Expression Regulation by Octadecadienoic Acids

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a critical role in post-transcriptional gene regulation. Conjugated linoleic acids, including the 9(Z),11(Z) isomer, have been shown to modulate the expression of several miRNAs, thereby influencing processes such as lipid metabolism, adipocyte differentiation, and apoptosis.

In porcine adipose tissue, dietary supplementation with a mixture of CLAs led to the differential expression of 14 miRNAs. Notably, the expression of ssc-miR-21 and ssc-miR-146b was upregulated. The expression of ssc-miR-21 was found to be significantly correlated with that of PPARγ, a key regulator of adipogenesis, suggesting that CLAs may influence fat deposition through this miRNA-mediated mechanism.

Studies in mice have also revealed that CLA treatment can alter the expression of adipose-related miRNAs. Specifically, miR-103 and miR-107, which are linked to fatty acid metabolism, and miR-221 and miR-222, associated with adipocytokines, were modified by CLA treatment. In 3T3-L1 adipocytes, CLAs were found to down-regulate miR-23a. nih.gov Further investigation identified that miR-23a targets Apoptosis Protease-Activating Factor 1 (APAF1), and its suppression by CLAs leads to increased adipocyte apoptosis. nih.gov

Table 2: Examples of miRNA Regulation by Conjugated Linoleic Acids (CLAs)

| miRNA | Model System | Effect of CLA Treatment | Associated Gene/Pathway | Reference |

|---|---|---|---|---|

| ssc-miR-21 | Porcine Adipose Tissue | Upregulation | PPARγ, Adipogenesis | |

| ssc-miR-146b | Porcine Adipose Tissue | Upregulation | Wnt signaling pathway | |

| miR-103 / -107 | Mouse Adipose Tissue | Modified Expression | Fatty Acid Metabolism | |

| miR-221 / -222 | Mouse Adipose Tissue | Modified Expression | Adipocytokines | |

| miR-23a | 3T3-L1 Adipocytes | Down-regulation | APAF1, Apoptosis | nih.gov |

Intracellular Signal Transduction Cascades

The physiological effects of this compound and its metabolites are transduced through their interaction with several key intracellular signaling cascades, most notably the MAPK and PI3K/mTOR pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the ERK, JNK, and p38 kinases, are crucial for transmitting extracellular signals to the nucleus to control gene expression and cellular processes like inflammation and proliferation. Metabolites of octadecadienoic acid have been shown to exert anti-inflammatory effects by inhibiting MAPK signaling. In LPS-stimulated macrophages, 8-oxo-9-octadecenoic acid (OOA) significantly inhibited the phosphorylation of both c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), but not p38. nih.gov Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) also inhibited LPS-mediated activation of the MAPK pathway. researchgate.net This inhibition is a critical upstream event that leads to the suppression of pro-inflammatory mediators. nih.gov

JNK Pathway Activation

The role of octadecadienoic acid derivatives in regulating the JNK pathway appears to be context-dependent. While some metabolites inhibit JNK phosphorylation as part of an anti-inflammatory response, nih.gov others have been shown to activate it. Research has demonstrated that 9(S)-Hydroxyoctadecadienoic acid (9(S)-HODE), an oxidized metabolite of linoleic acid, can activate JNK MAP kinase via the G protein-coupled receptor G2A in CHO cells. This activation was observed in a time- and concentration-dependent manner, whereas the same study showed no significant activation of ERK1/2 or p38 by 9(S)-HODE. This suggests that different metabolites can trigger distinct downstream signals, with some inhibiting and others activating the JNK pathway to elicit specific cellular responses.

PI3K/mTOR Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. While direct evidence linking this compound to this pathway is limited, studies on other CLA isomers suggest a functional interaction. The inhibitory effects of 9E,11E-CLA on macrophage adhesion were found to be regulated by the PI3K/mTOR pathway, as the effect was reversed by specific inhibitors of PI3K (LY294002) and mTOR (rapamycin). Furthermore, the PI3K/Akt/mTOR pathway is a known upstream regulator of SREBP1, a key transcription factor in lipogenesis that is modulated by CLAs. acs.orgnih.gov The loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, leads to the activation of SREBPs. nih.gov Given that CLAs affect lipid metabolism and related transcription factors, it is highly probable that their actions intersect with the PI3K/mTOR signaling network.

Cellular Responses and Physiological Regulation (Mechanistic Focus)

The modulation of the aforementioned signaling pathways and transcription factors by this compound and its derivatives culminates in a variety of cellular and physiological responses. These responses are primarily related to the regulation of metabolism, cell proliferation, and inflammation.

Mechanistically, the anti-inflammatory effects observed in macrophages are a direct result of the inhibition of the NF-κB and MAPK signaling pathways, leading to decreased production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net Concurrently, the activation of the Nrf2 pathway by metabolites like 13-KODE enhances the cell's antioxidant capacity, providing a protective mechanism against oxidative stress associated with inflammation. researchgate.net

In the context of cancer biology, metabolites such as 13-Oxo-ODE and 13-HODE induce apoptosis and inhibit the self-renewal capacity of cancer stem cells. nih.govacs.org This is achieved mechanistically through the down-regulation of the c-Myc proto-oncogene, which is critical for the maintenance of these malignant cells. nih.govacs.org

From a metabolic standpoint, CLAs and their derivatives are potent regulators of lipid metabolism and adipogenesis. They can modulate the expression of key adipogenic transcription factors like PPARγ and influence fat deposition, in part through the regulation of specific microRNAs. Furthermore, certain metabolites can activate PPARs, which are key regulators of lipid and glucose homeostasis. For example, 13-oxo-octadecatrienoic acid has been shown to activate PPARγ, promoting adipocyte differentiation and glucose uptake. This highlights a role for these fatty acids in the management of metabolic disorders. nih.gov

Adipocyte Differentiation and Lipid Metabolism Regulation

This compound, an isomer of conjugated linoleic acid (CLA), has been noted for its effects on lipid metabolism. smolecule.com Research indicates that related conjugated fatty acids can influence adipocyte differentiation and lipid metabolism by interacting with key nuclear receptors. For instance, certain isomers of octadecatrienoic acid, which are structurally related to this compound, have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. caymanchem.com

PPARγ is a master regulator of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. Activation of PPARγ in 3T3-L1 pre-adipocyte cells is a key step in initiating the transcriptional cascade that leads to differentiation. caymanchem.com While direct evidence for this compound is still emerging, the activity of similar conjugated fatty acids suggests a potential mechanism for regulating adipocyte function. Furthermore, aging can impair the thermogenic potential of brown adipocytes, leading to the accumulation of specific lipid classes. nih.gov The metabolic state of adipocytes, including shifts toward fatty acid oxidation, can in turn influence the function of other cells and tissues. nih.gov

Interactive Table: Effect of Related Fatty Acids on Adipocyte Regulation

| Compound | Cell Line | Key Target | Observed Effect |

|---|---|---|---|

| 9(Z),11(E),13(Z)-Octadecatrienoic Acid | 3T3-L1 | PPARα, PPARγ | Increased receptor activity caymanchem.com |

Modulation of Inflammatory Responses in Immune Cells

This compound and its metabolites exhibit significant anti-inflammatory activities. smolecule.com These effects are primarily mediated through the regulation of signaling pathways in immune cells like macrophages.

Regulation of Cytokine and Chemokine Production

Metabolites of this compound, such as 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 13-KODE was shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net

Furthermore, this metabolite significantly suppressed the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). mdpi.com The mechanism underlying this suppression involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net LPS stimulation typically leads to the nuclear translocation of NF-κB, a critical step for the transcription of pro-inflammatory genes. mdpi.com Treatment with 13-KODE was found to inhibit this translocation, thereby downregulating the inflammatory response. mdpi.comresearchgate.net Similarly, other related fatty acids like 8-oxo-9-octadecenoic acid have been shown to suppress the production of inflammatory cytokines by modulating both NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Macrophage Function and Polarization

The inflammatory state of adipose tissue is closely linked to the polarization of adipose tissue macrophages (ATMs). nih.gov Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov Factors within the adipose tissue microenvironment, including fatty acids, can influence this polarization. nih.govnih.gov

Research on metabolites like 13-KODE shows an influence on macrophage function by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK. mdpi.com By suppressing the production of M1-associated cytokines like TNF-α and IL-1β, these compounds can shift the balance away from a pro-inflammatory state. mdpi.com The activation of nuclear factor erythroid-2 like 2 (Nfe2I2) and the subsequent expression of heme oxygenase 1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties, is another mechanism by which 13-KODE exerts its effects, mitigating oxidative stress associated with inflammation. mdpi.com The interplay between fatty acid metabolism and macrophage polarization is crucial in the context of obesity-related inflammation, where an accumulation of M1 macrophages contributes to insulin resistance. nih.gov

Anti-Carcinogenic Mechanisms in Cellular Models

This compound has been identified as having potential anti-tumor activity. smolecule.commedchemexpress.com Its mechanisms of action in cancer cells involve the induction of programmed cell death and the suppression of characteristics associated with cancer stem cells.

Induction of Apoptosis in Cancer Cells

Research indicates that this compound and its derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. smolecule.com For example, 9-oxo-(10E,12E)-octadecadienoic acid, a related ketodiene, was found to induce apoptosis in human ovarian cancer (HRA) cells, confirmed by observations of intracellular DNA fragmentation and increased caspase-3/7 activity. researchgate.net

Other related fatty acids have also been shown to trigger apoptosis through various mechanisms. These include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. researchgate.net Furthermore, some conjugated fatty acids can induce apoptosis in colon cancer cells by up-regulating proteins such as GADD45, p53, and PPARγ. caymanchem.com The induction of apoptosis is a key mechanism for the anti-proliferative effects observed with these compounds. smolecule.com

Suppression of Cancer Stem Cell Characteristics

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and are thought to be responsible for tumor initiation, progression, and resistance to therapy. nih.govmdpi.com Metabolites of octadecadienoic acid have shown the ability to target these CSCs.

Specifically, coriolic acid, which is (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, and 13-oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) have been studied for their effects on breast cancer stem cells (BCSCs). nih.govmdpi.comnih.govresearchgate.net These compounds were found to inhibit the formation of mammospheres, a key characteristic of CSCs grown in culture. nih.govnih.govresearchgate.net They also reduced the subpopulation of cells expressing CSC markers such as CD44high/CD24low and aldehyde dehydrogenase (ALDH). nih.govnih.govresearchgate.net Mechanistically, these effects are linked to the downregulation of CSC-related genes like Nanog, Oct4, and CD44. nih.govnih.gov A key target in this process is the transcription factor c-Myc, a known survival factor for CSCs, whose expression was decreased at both the transcriptional and protein levels by these compounds. nih.govmdpi.comnih.govresearchgate.net

Interactive Table: Effects of this compound Metabolites on Breast Cancer Stem Cells

| Compound | Cell Model | Key Markers/Genes Affected | Observed Effect |

|---|---|---|---|

| Coriolic acid | Breast Cancer Stem Cells | CD44, Nanog, Oct4, c-Myc | Inhibition of mammosphere formation, induction of apoptosis, decreased CSC marker expression nih.govmdpi.com |

| 13-Oxo-9Z,11E-octadecadienoic acid | Breast Cancer Stem Cells | CD44, ALDH, c-Myc | Suppression of cell proliferation, increased apoptosis, reduced CSC subpopulation nih.govresearchgate.net |

Inhibition of Cell Proliferation and Metastasis in In Vitro Models

This compound, an isomer of linoleic acid, has demonstrated direct antitumor activity, exhibiting an EC₅₀ of 446.1 µM. medchemexpress.com Research on octadecadienoic acid (ODA) has shown significant inhibition of glioma cell proliferation and promotion of apoptosis. nih.gov The mechanisms underlying these effects involve the upregulation of pro-apoptotic proteins such as P21 and caspase-9, and the downregulation of proteins involved in cell cycle progression and survival, including P53, PI3K, and PKB/Akt. nih.gov This suggests that ODA interferes with critical signaling pathways that control cell division and survival in cancer cells. nih.gov

Metabolites of octadecadienoic acid also play a crucial role in inhibiting cancer cell growth and progression. The metabolite 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to suppress cell proliferation and the formation of breast cancer stem cells (BCSCs). nih.govnih.gov It induces apoptosis in BCSCs and reduces the population of cells with BCSC markers, such as CD44high/CD24low expression and high aldehyde dehydrogenase (ALDH) activity. nih.govnih.gov A key mechanism for this action is the downregulation of the c-Myc transcription factor, a known driver of BCSC survival and maintenance. nih.gov Similarly, Coriolic acid, or (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid (13-HODE), another metabolite, inhibits the proliferation of both murine and human colon cancer cells and suppresses the formation of breast cancer mammospheres. mdpi.com

| Compound/Metabolite | In Vitro Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| This compound | General Antitumor Assay | Demonstrated antitumor activity with an EC₅₀ of 446.1 µM. medchemexpress.com | Not specified. |

| Octadecadienoic Acid (ODA) | Human Glioma Cells | Significantly inhibited cell proliferation and promoted apoptosis. nih.gov | Upregulated P21 and caspase-9; downregulated P53, PI3K, and PKB/Akt. nih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Breast Cancer Stem Cells (BCSCs) | Suppressed cell proliferation, mammosphere formation, and induced apoptosis. nih.govnih.gov Reduced CD44high/CD24low and ALDH-positive subpopulations. nih.gov | Downregulated c-Myc expression. nih.gov |

| Coriolic Acid (13-HODE) | Breast and Colon Cancer Cells | Inhibited mammosphere formation and induced BCSC apoptosis. mdpi.com Inhibited proliferation of colon cancer cells. mdpi.com | Reduced CSC-related genes (Nanog, Oct4, CD44). mdpi.com |

Oxidative Stress Response and Antioxidant Defense Systems Modulation

The metabolites of octadecadienoic acid have been shown to modulate oxidative stress responses and antioxidant defense systems. The metabolite (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) demonstrates significant anti-inflammatory and antioxidant activity. nih.gov In lipopolysaccharide (LPS)-stimulated macrophage cells, 13-KODE significantly reduces the production of reactive oxygen species (ROS). nih.gov

The mechanism for this antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov 13-KODE was found to increase the expression of Nrf2 and its downstream target, heme oxygenase 1 (HO-1), a key enzyme in the antioxidant defense system. nih.gov Furthermore, 13-KODE inhibits inflammatory signaling pathways that are closely linked with oxidative stress, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By inhibiting LPS-mediated nuclear localization of NF-κB and suppressing the expression of inducible nitric oxide synthase (iNOS), 13-KODE reduces the production of nitric oxide (NO), a mediator of both inflammation and oxidative stress. nih.govnih.gov The broader category of 9,12-octadecadienoic acid (Z,Z)- has also been acknowledged for its antioxidant activity. mdpi.com

| Metabolite | In Vitro Model | Effect on Oxidative Stress | Molecular Mechanism |

|---|---|---|---|

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 Macrophages | Significantly reduced reactive oxygen species (ROS) production. nih.gov Inhibited nitric oxide (NO) production. nih.gov | Increased expression of Nrf2 and HO-1. nih.gov Inhibited NF-κB and MAPK signaling. nih.gov Suppressed iNOS expression. nih.gov |

| 9,12-octadecadienoic acid (Z,Z)- | General | Acknowledged antioxidant activity. mdpi.com | Not specified. |

Regulation of Lipid and Glucose Homeostasis Mechanisms

The body maintains tight control over blood glucose levels and lipid stores through a complex network of hormones and signaling molecules. nih.govnih.gov Metabolites of polyunsaturated fatty acids are emerging as important players in this regulatory network. Specific oxo-derivatives of fatty acids related to this compound have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism. researchgate.net

The metabolite 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) acts as a PPARγ activator. researchgate.net PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity. researchgate.net Activation of PPARγ by 13-oxo-OTA promotes the differentiation of adipocytes, induces the secretion of adiponectin (an insulin-sensitizing hormone), and stimulates glucose uptake in adipocytes. researchgate.net These actions suggest a role in improving glucose homeostasis and managing insulin resistance. researchgate.net

Conversely, the isomer 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) acts as a PPARα agonist. researchgate.net PPARα is predominantly expressed in the liver and governs fatty acid catabolism. researchgate.net Activation of PPARα by 9-oxo-OTA induces the expression of target genes involved in fatty acid metabolism, leading to enhanced fatty acid uptake and oxidation, as indicated by increased secretion of the ketone body β-hydroxybutyrate. researchgate.net This highlights a potential role for these metabolites in managing dyslipidemia. researchgate.net

| Metabolite | Receptor Target | Primary Tissue/Cell Type | Metabolic Effect |

|---|---|---|---|

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Adipocytes | Promotes adipocyte differentiation, adiponectin secretion, and glucose uptake. researchgate.net |

| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) | PPARα | Hepatocytes (Liver) | Promotes fatty acid uptake and oxidation. researchgate.net |

Interactions with Biological Membranes and Lipid Dynamics

Metabolites of octadecadienoic acid are not only signaling molecules but can also be directly incorporated into biological membranes, thereby altering their composition and dynamics. Research has shown that keto-dienoic fatty acids, specifically 13-keto-9Z,11E-octadecadienoic acid and 9-keto-10E,12Z-octadecadienoic acid, are found in the membranes of rabbit reticulocytes and rat liver mitochondria when oxygenated by lipoxygenase. nih.gov

These keto compounds are proposed to be formed from the decomposition of hydroperoxy fatty acids generated by lipoxygenase activity on membrane lipids. nih.gov Significantly, the majority of these keto-metabolites—up to 90%—are found esterified within the membrane's ester lipids, with only about 10% existing as free fatty acids. nih.gov This esterification indicates a direct and stable integration into the membrane structure. In the membranes of rabbit reticulocytes, these keto derivatives can constitute up to 2% of the total linoleate (B1235992) residues. nih.gov This incorporation of oxidized fatty acids into the lipid bilayer can potentially alter membrane properties such as fluidity, permeability, and the function of membrane-bound proteins. nih.gov

Occurrence and Distribution in Biological Systems for Research Applications

Natural Occurrence in Ruminant Products and Plant Sources (Relevant for Research Isolation and Study)

9(Z),11(Z)-Octadecadienoic acid, an isomer of conjugated linoleic acid (CLA), is primarily found in products derived from ruminant animals such as meat and dairy. ontosight.ainih.govhmdb.ca The presence of this specific isomer, along with others like rumenic acid (cis-9, trans-11 CLA), is a result of microbial activity in the rumen. mdpi.com

The concentration of these beneficial fatty acids in ruminant-derived products can be influenced by the animal's diet. For instance, studies have shown that dietary supplementation with full-fat soybeans or ground full-fat rapeseeds can significantly increase the concentration of cis-9, trans-11-octadecadienoic acid in cow's milk. nih.gov One study observed that the concentration of this CLA isomer in the milk of individual cows varied from 6.8 to 25.7 mg/g of fat in the control group, while it ranged from 10.6 to 33.5 mg/g of fat in the herd fed a rapeseed concentrate. nih.gov Another study found that restricting the amount of a high-concentrate diet fed to cows led to the highest average concentration of cis-9, trans-11-octadecadienoic acid in milk fat, reaching 11.28 mg/g of fat. nih.gov

While ruminant products are the most significant natural source, some plant-based oils also contain isomers of octadecadienoic acid. ontosight.ai For example, safflower oil and pomegranate seed oil are known to contain conjugated linoleic acids. ontosight.ai Tomatoes are a source of 9-oxo-10(E),12(E)-Octadecadienoic acid, another related compound. researchgate.net Additionally, the plant Carthamus oxyacanthus has been identified as a source of (9Z,11Z)-octadeca-9,11-dienoic acid. np-mrd.org

Concentration of cis-9, trans-11-octadecadienoic acid in Bovine Milk with Different Dietary Supplements

| Dietary Supplement | Concentration Range (mg/g of fat) |

|---|---|

| Control (Unmolassed beet pulp) | 6.8 - 25.7 |

| Rapeseed Concentrate | 10.6 - 33.5 |

| Soybean Supplement | 8.8 - 30.5 |

Endogenous Levels in Mammalian Tissues and Biofluids

9,11-octadecadienoic acid is the primary diene-conjugated fatty acid found in human tissues and serum. nih.gov Its presence can be a result of both dietary intake and endogenous production through free-radical attack on lipids. nih.gov Research has demonstrated a direct correlation between dietary intake of foodstuffs rich in 9,11-octadecadienoic acid and its levels in serum phospholipids. nih.gov In a study involving human subjects, increasing the dietary intake of this fatty acid led to a significant rise in its percentage molar ratio to linoleic acid in serum phospholipids, from 1.3 to 1.9. nih.gov Conversely, a diet low in 9,11-octadecadienoic acid resulted in a significant decrease in this ratio from 1.6 to 1.1. nih.gov

This compound has been detected and quantified in human blood. hmdb.cahmdb.ca While it is considered a naturally occurring metabolite, its levels can be influenced by exposure from the diet. hmdb.ca High levels of related hydroxy-epoxide metabolites, such as 9(Z)-11-OH-12(13)-EpOME, have been found in the brain tissue of rats in chronic pain models, suggesting a potential role in physiological and pathological processes. nih.gov

Formation via Microbial Metabolism (e.g., gut bacteria)

The formation of this compound and other conjugated linoleic acid isomers is significantly influenced by microbial metabolism, particularly within the gut of ruminants and other mammals, including humans. mdpi.comnih.gov Various species of gut bacteria, such as Lactobacillus and Bifidobacterium, are capable of converting linoleic acid from the diet into different CLA isomers. mdpi.comnih.gov This bioconversion is a key process that leads to the presence of these fatty acids in ruminant-derived food products. mdpi.com

The process of microbial CLA production is complex and involves multiple enzymes. nih.govnih.gov For example, some bacteria utilize a linoleic acid isomerase to carry out the conversion. nih.gov The efficiency of this production can vary depending on the specific bacterial species and even different strains within the same species. mdpi.comnih.gov Factors such as the concentration of linoleic acid, pH, temperature, and fermentation time can also impact the amount and type of CLA isomers produced. mdpi.com

Research has identified that gut bacteria like Lactobacillus plantarum can produce a variety of metabolites from polyunsaturated fatty acids, including hydroxy and oxo fatty acids. frontiersin.orgnih.govresearchgate.net For instance, Lactobacillus plantarum can convert linoleic acid into oleic acid through a series of intermediates, including 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-cis-12-octadecenoic acid. nih.gov The microbial synthesis of conjugated fatty acids is an active area of research, with potential for biotechnological applications to produce functional foods with enhanced levels of these beneficial compounds. nih.govresearchgate.net

Microorganisms Involved in CLA Production

| Microorganism Genus | Role in CLA Production |

|---|---|

| Lactobacillus | Converts linoleic acid to CLA isomers. mdpi.comnih.gov |

| Bifidobacterium | Known to produce CLA from linoleic acid. mdpi.comnih.gov |

| Propionibacterium | Capable of producing CLA. mdpi.comnih.gov |

Advanced Analytical Methodologies for Research of 9 Z ,11 Z Octadecadienoic Acid and Its Derivatives

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolite Identification and Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 9(Z),11(Z)-octadecadienoic acid and its metabolites. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for determining the precise location of double bonds and functional groups. For instance, the structure of derivatives like 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) has been successfully identified using NMR spectrometry. mdpi.com

Mass spectrometry, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is used to determine the molecular weight and fragmentation pattern of the analyte. This information helps in identifying the compound and its structural features. High-resolution mass spectrometry can provide the exact elemental composition, further confirming the identity of the molecule. For example, LC-MS/MS analysis in negative ion mode has been used to identify various reaction products of 9(S)-HODE, a derivative of octadecadienoic acid. mdpi.com The fragmentation patterns observed in the MS/MS spectra are key to distinguishing between different isomers. mdpi.com

Table 1: Spectroscopic Data for Selected Octadecadienoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (Da) | Key Spectroscopic Features | Reference |

| This compound | C18H32O2 | 280.45 | Isomer of linoleic acid. | medchemexpress.com |

| (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid | C18H32O3 | 296.4 | Double bonds at positions 9 (Z) and 11 (E), hydroxyl group at position 13 (S). | nih.gov |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | C18H30O3 | 294.4 | Identified using NMR spectrometry. | mdpi.com |

| 9(S)-HODE | C18H32O3 | 296.45 | Detected at m/z 295.2 in negative ion mode LC-MS/MS. | mdpi.com |

Chromatographic Separation and Quantification (e.g., LC-MS/MS) in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of this compound and its derivatives in complex biological matrices such as plasma, serum, and tissue extracts. caymanchem.com The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of these lipids at very low concentrations. researcher.life The use of authentic standards is crucial for accurate quantification and for developing robust analytical methods. caymanchem.com

Reversed-phase liquid chromatography is commonly employed to separate the various isomers based on their polarity. The development of multiple-reaction monitoring (MRM) methods in LC-MS/MS allows for the specific detection of precursor-product ion transitions for each analyte, which enhances the specificity of the analysis, even when chromatographic separation of isomers is incomplete. caymanchem.com For instance, a validated LC-MS/MS method has been developed for the quantification of nitrated oleic acid derivatives in biological samples using stable-isotope dilution. lipidmaps.org While high-performance liquid chromatography (HPLC) with UV detection has been used, it may fail to distinguish between certain isomers like octadeca-9(Z),11(E)-dienoic acid and octadeca-10(E),12(Z)-dienoic acid in human serum. nih.gov

Bioassay-Guided Fractionation for Activity-Based Compound Isolation

Bioassay-guided fractionation is a powerful strategy to isolate and identify biologically active compounds from complex mixtures, such as plant extracts. This approach involves a stepwise separation of the extract using various chromatographic techniques, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated.

This methodology has been successfully applied to isolate bioactive derivatives of octadecadienoic acid. For example, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) was isolated from Salicornia herbacea using an antioxidant assay-guided purification method. mdpi.com Similarly, this technique has been employed to identify angiotensin-converting enzyme inhibitory compounds from Adansonia digitata fruit pulp and antifungal terpenoids from Salvia canariensis. researcher.lifemdpi.com The process typically involves initial extraction followed by column chromatography and further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). mdpi.comnih.gov

Stereochemical Analysis of Isomers and Hydroxy/Oxo Derivatives

The biological activity of octadecadienoic acid derivatives is often highly dependent on their stereochemistry, including the configuration of double bonds (Z/E isomers) and the stereochemistry of hydroxyl or other functional groups (R/S isomers). Therefore, accurate stereochemical analysis is critical.

Various analytical techniques are employed for this purpose. Chiral chromatography, using chiral stationary phases, can separate enantiomers. The stereochemistry of hydroxyoctadecadienoic acids (HODEs) formed from linoleic acid by fatty acid cyclooxygenase has been determined, revealing that the hydroxyl group is predominantly in the L configuration. nih.gov The analysis showed that the conversion of linoleic acid results in the removal of the pro-S hydrogen from C-11. nih.gov The stereochemistry of triols formed from the hydrolysis of LA-derived hydroxy-epoxides has also been investigated, matching the major triol isomers found in the epidermis. nih.gov

Application of In Vitro and Ex Vivo Model Systems for Mechanistic Studies

In vitro and ex vivo model systems are essential for investigating the mechanisms of action of this compound and its derivatives. These models allow for controlled experiments to understand the cellular and molecular effects of these compounds.

In vitro studies using cell lines are widely used. For example, the anti-inflammatory effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) were investigated using lipopolysaccharide-stimulated RAW 264.7 macrophage cells. mdpi.com These studies revealed that 13-KODE inhibited the production of nitric oxide and suppressed the expression of inflammatory cytokines. mdpi.com Other studies have used Caco-2 cell lines to investigate the pro-apoptotic effects of HODEs and adipocytes to study the activation of PPARγ by 13-oxo-OTA. nih.govresearchgate.net

Ex vivo models, which use tissues or organs outside of the organism, provide a more complex system that can better mimic physiological conditions. For example, dorsal root ganglion neurons have been used in ex vivo calcitonin gene-related peptide (CGRP) release assays to study the nociceptive effects of certain octadecanoids. nih.gov These studies have helped to identify specific compounds that can sensitize primary afferent neurons. nih.gov

Comparative Research on 9 Z ,11 Z Octadecadienoic Acid with Other Conjugated Linoleic Acid Isomers

Differential Biological Activities of CLA Isomers in Experimental Models

The biological activities of conjugated linoleic acid isomers vary significantly depending on the specific arrangement of their double bonds. While 9(Z),11(E)-CLA and 10(E),12(Z)-CLA are the most studied, research on other isomers, including 9(Z),11(Z)-Octadecadienoic acid, reveals a diverse and distinct range of effects in experimental settings.

The 9(Z),11(Z)-CLA isomer has demonstrated cytotoxic activity against Caco-2 human colon cancer cells, with a reported half-maximal effective concentration (EC50) of 446.1 µM. medchemexpress.comcaymanchem.com However, its potency appears to be lower when compared to other isomers. For instance, in a comparative study on Caco-2 cells, the 9(E),11(E)-CLA isomer was found to induce the strongest apoptotic effect among the tested isomers, which also included 9(Z),11(Z)-CLA, 9(Z),11(E)-CLA, and 10(E),12(Z)-CLA. nih.gov Furthermore, in a study on bovine aortic endothelial cells, several CLA isomers, including 9(Z),11(Z)-CLA, exhibited no effect on cell proliferation. mdpi.com

In contrast, the two major CLA isomers, 9(Z),11(E)-CLA (also known as rumenic acid) and 10(E),12(Z)-CLA , have more pronounced and well-documented biological activities. nih.gov 9(Z),11(E)-CLA is recognized for its anti-inflammatory and anti-atherogenic properties. nih.govcaymanchem.com It has been shown to reduce clinical arthritis in mouse models and decrease the expression of inflammatory cytokines. caymanchem.com The 10(E),12(Z)-CLA isomer is primarily associated with changes in body composition, particularly a reduction in body fat. caymanchem.comtwinwoodcattle.com However, this isomer has also been linked to promoting inflammation and insulin (B600854) resistance in some experimental models. nih.gov

The 9(E),11(E)-CLA isomer, though less prevalent, also exhibits unique biological activities. As mentioned, it shows potent pro-apoptotic effects in colon cancer cells and has been reported to attenuate the proliferation of bovine endothelial cells more effectively than other isomers. nih.gov

Isomer-Specific Mechanistic Pathways and Molecular Targets

The distinct biological activities of CLA isomers stem from their differential interactions with molecular targets and signaling pathways. Research into these mechanisms highlights the nuanced effects each isomer can elicit at the cellular level.

For This compound , mechanistic studies have shown that it can induce changes in the microRNA (miRNA) profile in Caco-2 cells. Specifically, it causes an upregulation of hsa-miR-146a-5p and a downregulation of hsa-miR-32-5p, a miRNA involved in the regulation of apoptosis. caymanchem.com

The mechanisms for other isomers are more extensively characterized. 9(Z),11(E)-CLA is a potent ligand and activator of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism. caymanchem.com Its anti-inflammatory effects are mediated, in part, by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). caymanchem.com

10(E),12(Z)-CLA exerts its effects on fat mass by inhibiting lipogenesis and decreasing the differentiation of stromal cells into adipocytes. nih.gov This isomer has been shown to block the activity of key enzymes like stearoyl-CoA desaturase. researchgate.net

The 9(E),11(E)-CLA isomer demonstrates unique mechanistic actions. In primary human macrophages, it has been shown to induce the expression of sterol regulatory element-binding protein (SREBP) target genes, such as ABCG-1, through a SREBP-1c-dependent pathway—a mechanism not observed with the 9(Z),11(E) and 10(E),12(Z) isomers. nih.gov In endothelial cells, its anti-proliferative effect is linked to the enhancement of caspase-3 activity, a key enzyme in the apoptotic cascade. nih.gov

Synergistic or Antagonistic Effects in Controlled Research Models

There is limited specific research on the synergistic or antagonistic effects of the This compound isomer in combination with other CLAs. The majority of interaction studies focus on the two most abundant isomers, 9(Z),11(E)-CLA and 10(E),12(Z)-CLA.

Some studies suggest potential interactions between the main CLA isomers. For example, one human study investigated the effects of two different mixtures of 9(Z),11(E)-CLA and 10(E),12(Z)-CLA on immune function. A 50:50 mixture appeared to beneficially affect the response to a hepatitis B vaccination, whereas an 80:20 mixture (predominantly 9(Z),11(E)-CLA) did not show the same effect. This finding hints at a potential dose-dependent interaction or a synergistic relationship between these two isomers in modulating specific immune responses.

Conversely, the opposing effects of 9(Z),11(E)-CLA and 10(E),12(Z)-CLA on inflammation and lipid metabolism suggest a potential for antagonistic interactions. For example, while 9(Z),11(E)-CLA is generally considered anti-inflammatory, 10(E),12(Z)-CLA can induce pro-inflammatory responses in adipocytes. caymanchem.comnih.gov Similarly, in hamster models, 9(Z),11(E)-CLA was reported to decrease cholesterol, whereas 10(E),12(Z)-CLA increased it. nih.gov These divergent effects indicate that the ratio of isomers in a mixture could be a critical determinant of the final physiological outcome.

Further research using purified isomers in controlled combinations is necessary to fully elucidate the complex synergistic and antagonistic relationships between this compound and other CLA isomers.

Future Directions and Emerging Research Avenues for 9 Z ,11 Z Octadecadienoic Acid

Elucidation of Novel Signaling Pathways and Receptor Interactions

A primary avenue for future research is the detailed investigation of the signaling pathways modulated by 9(Z),11(Z)-octadecadienoic acid. While its antitumor activity has been noted, the precise molecular mechanisms are yet to be fully uncovered. medchemexpress.com Research on related octadecanoids has shown activation of key receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are critical in regulating metabolism and inflammation. nih.govresearchgate.netnih.gov

Future studies should aim to:

Identify Specific Receptors: Determine if this compound is a ligand for known receptors such as PPARs, or if it interacts with other nuclear receptors or G-protein coupled receptors.

Map Downstream Pathways: Once receptor interactions are identified, subsequent research must map the downstream signaling cascades. This includes investigating effects on transcription factors, protein kinases, and other signaling molecules. For instance, studies on the related compound 13-Oxo-ODE have shown it regulates the c-Myc pathway, a critical factor in cancer stem cell survival. nih.govmdpi.com Similar investigations are needed for the 9(Z),11(Z) isomer.

Isomer-Specific Effects: Comparative studies with other CLA isomers are essential to delineate the unique signaling properties of the 9(Z),11(Z) configuration.

Application of Advanced Omics Approaches to Understand its Role

To gain a comprehensive, unbiased view of the cellular impact of this compound, the application of advanced "omics" technologies is indispensable.

| Omics Technology | Potential Application for this compound Research | Related Findings for Other Isomers |

| Lipidomics | To profile the global changes in the lipid landscape of cells or tissues upon treatment, identifying alterations in other fatty acids, phospholipids, and sphingolipids. | Lipidomic analysis has been used to identify changes in fatty acid concentrations in disease states and to understand the metabolism of various dietary lipids. nih.gov |

| Proteomics | To identify proteins whose expression levels or post-translational modifications are altered, providing insights into the affected cellular pathways and functions. | A proteomic analysis of leukemia cells treated with 9S-hydroxyoctadecadienoic acid identified 23 differentially expressed proteins, suggesting effects on mRNA metabolism, DNA replication, and apoptosis. nih.gov |

| Metabolomics | To analyze the broader metabolic consequences of its presence, beyond lipid metabolism, and to identify novel biomarkers of its activity. | A metabolomics approach was used to assess changes in plasma levels of oxidized linoleic acid metabolites after exercise, linking them to oxidative stress markers. physiology.org |

These high-throughput approaches can generate vast datasets, which, when analyzed with powerful bioinformatic tools, can reveal novel hypotheses about the function of this compound.

Development of Advanced In Vitro and Ex Vivo Models for Deeper Mechanistic Insights

To translate basic findings into a physiological context, the development and use of sophisticated model systems are crucial. While simple cell culture has its utility, more complex models are needed to understand the effects of this compound in a more life-like environment.

Future research should leverage:

3D Cell Cultures and Organoids: These models, such as spheroids or organoids, better mimic the three-dimensional structure and cell-cell interactions of tissues, providing a more accurate platform to study the effects on cell proliferation, differentiation, and tissue architecture.

Organ-on-a-Chip (OOC) Models: These microfluidic devices can simulate the physiological environment of human organs, including mechanical forces and fluid flow. mdpi.com An "intestine-on-a-chip," for example, could be used to study the absorption and metabolism of this compound and its effects on gut health.

Ex Vivo Tissue Cultures: Using freshly isolated tissues, such as bovine liver slices, allows for the study of metabolism and cellular responses in the context of the native tissue microenvironment. This approach can provide valuable insights into how an intact organ processes this compound.

By employing these advanced models, researchers can gain deeper mechanistic insights into the biological activities of this compound, bridging the gap between basic cell biology and whole-organism physiology.

Q & A

Q. What are the established synthesis routes for 9(Z),11(Z)-Octadecadienoic Acid, and how are intermediates characterized?

Synthesis typically involves enzymatic desaturation of stearic or oleic acid using Δ9- and Δ11-desaturases, with regioselectivity confirmed via GC-MS or FTIR to verify double-bond positions . Chemical synthesis via Wittig reactions or catalytic hydrogenation of conjugated dienes is also employed, with intermediates purified using column chromatography (silica gel, hexane:ethyl acetate gradients). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to distinguish cis/trans isomerism .

Q. Which analytical methods are optimal for determining purity and structural integrity?

- GC-MS : Resolves isomers using polar capillary columns (e.g., DB-WAX) with temperature gradients (150–250°C) to separate 9(Z),11(Z)-CLA from 10(E),12(Z)-CLA .

- HPLC : Reverse-phase C18 columns with UV detection at 205 nm quantify purity ≥96% .

- FTIR : Confirms functional groups (e.g., carboxyl C=O at 1700–1725 cm⁻¹ and cis C=C at 3000–3100 cm⁻¹) .

- TLC : Monitors reaction progress using silica plates and iodine staining, with Rf values compared to standards .

Q. What are the primary biological roles of this compound in cellular systems?

It modulates membrane fluidity in lipid bilayers and acts as a signaling molecule in inflammation pathways. Studies in colon cancer cells (e.g., HT-29) show dose-dependent anti-proliferative effects (IC₅₀ ~50 μM) via PPARγ activation . In vitro, it inhibits cyclooxygenase-2 (COX-2) by 30–40% at 10 μM, reducing prostaglandin E₂ synthesis .

Advanced Research Questions

Q. How does the compound’s isomerism influence bioactivity compared to other CLA isomers?

The 9(Z),11(Z) configuration exhibits stronger anti-proliferative effects in colon cancer cells than 9(Z),11(E)-CLA, likely due to enhanced binding to nuclear receptors like PPARγ . Comparative studies using ¹³C-labeled isomers in adipocyte models reveal 9(Z),11(Z)-CLA reduces lipid accumulation by 25% versus 15% for 10(E),12(Z)-CLA, attributed to differential activation of AMPK pathways .

Q. What experimental strategies mitigate oxidative degradation during in vitro assays?

- Antioxidant additives : Include 0.1% BHT in storage solutions to prevent autoxidation .

- Anaerobic conditions : Use nitrogen-purged buffers and light-resistant vials to minimize ROS formation .

- Stability assays : Monitor peroxide values (PV) via iodometric titration; PV <5 meq/kg indicates acceptable stability .

Q. How do enzyme interaction studies resolve contradictions in reported COX-2 inhibition mechanisms?

Contradictory data (e.g., 30% vs. 60% inhibition across studies) may arise from assay conditions. Competitive fluorescence polarization assays with purified COX-2 reveal 9(Z),11(Z)-CLA binds allosterically (Kd = 2.1 μM), whereas 10(E),12(Z)-CLA acts as a substrate. Discrepancies are resolved using isoform-specific inhibitors (e.g., NS-398 for COX-2) .

Q. What in vitro models best recapitulate its hepatoprotective and anti-inflammatory effects?

- Hepatocytes : Primary rat hepatocytes treated with 100 μM 9(Z),11(Z)-CLA show 40% reduction in TNF-α-induced apoptosis via JNK pathway suppression .

- Macrophages : RAW 264.7 cells pre-treated with 50 μM exhibit 60% lower IL-6 secretion after LPS stimulation, mediated by NF-κB nuclear translocation inhibition .

Methodological Notes

- Contradiction Analysis : Discrepancies in COX-2 inhibition studies require validation using isoform-specific knockouts (e.g., COX-2⁻/⁻ macrophages) .

- Storage : Store at -20°C under argon; avoid freeze-thaw cycles to prevent dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.